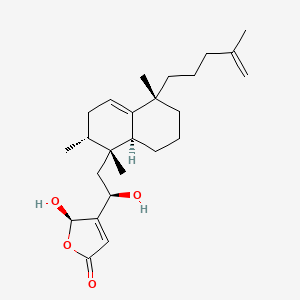
9-Hydroxy-2,6-dichlorodibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-hydroxy-2,6-dichlorodibenzofuran is a member of the class of dibenzofurans that is dibenzo[b,d]furan substituted by a hydroxy group at position 1 and chloro groups at positions 4 and 8 respectively. It is a member of dibenzofurans, an organochlorine compound and a member of phenols. It derives from a hydride of a dibenzofuran.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Toxicity
Research on related chlorinated dibenzofurans, such as 2,8-dichlorodibenzofuran, has provided insights into their metabolic pathways in rats, highlighting sulfur-containing and hydroxylated metabolites as major derivatives. This suggests potential applications in studying environmental contaminant metabolism and toxicology, although specific studies on 9-Hydroxy-2,6-dichlorodibenzofuran are limited (Kuroki et al., 1989).
Environmental Degradation
Studies on the temperature dependence of DCDD/F isomer distributions from chlorophenol precursors have implications for understanding the environmental degradation and formation pathways of chlorinated dibenzofurans, including 9-Hydroxy-2,6-dichlorodibenzofuran, under various conditions (Mulholland et al., 2001).
Biodegradation by Microorganisms
Research into the biodegradation of dibenzofuran and dioxins by microorganisms like Pseudomonas aeruginosa and Xanthomonas maltophilia reveals potential applications in bioremediation strategies for chlorinated dibenzofurans, including 9-Hydroxy-2,6-dichlorodibenzofuran, to address environmental pollution (Ishiguro et al., 2000).
Receptor Interaction Studies
Investigations into the binding characteristics of chlorinated dibenzofurans with the aryl hydrocarbon (Ah) receptor, as demonstrated by substances like 6-methyl-1,3,8-trichlorodibenzofuran, can inform the study of 9-Hydroxy-2,6-dichlorodibenzofuran's potential interactions with biological receptors, which is crucial for understanding its environmental and health impacts (Harris et al., 1989).
Synthesis and Characterization
The synthesis and mass spectrometric analysis of polychlorinated dibenzofuran (PCDF) metabolites contribute to the chemical characterization and understanding of chlorinated dibenzofurans like 9-Hydroxy-2,6-dichlorodibenzofuran, enabling their identification and quantification in environmental samples (Kuroki et al., 1987).
Propiedades
Nombre del producto |
9-Hydroxy-2,6-dichlorodibenzofuran |
|---|---|
Fórmula molecular |
C12H6Cl2O2 |
Peso molecular |
253.08 g/mol |
Nombre IUPAC |
4,8-dichlorodibenzofuran-1-ol |
InChI |
InChI=1S/C12H6Cl2O2/c13-6-1-4-10-7(5-6)11-9(15)3-2-8(14)12(11)16-10/h1-5,15H |
Clave InChI |
OWUKZTGSLORTKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C3=C(C=CC(=C3O2)Cl)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






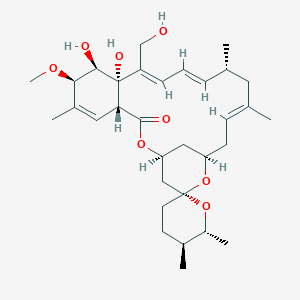

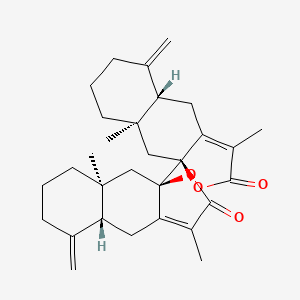

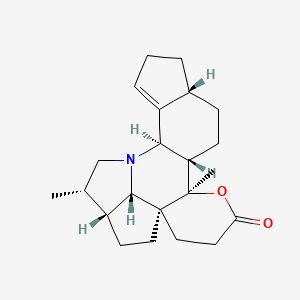

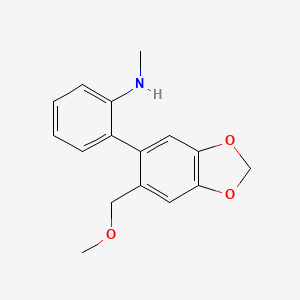
![(6Z,8S,8aS)-6-[(E,2R,6S)-6-hydroxy-2,5-dimethyloct-4-enylidene]-8-methyl-1,2,3,5,7,8a-hexahydroindolizin-8-ol](/img/structure/B1245096.png)


